N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide and related compounds involves multi-step chemical reactions that yield these complex molecules with high specificity. For instance, Gao et al. (2014) detailed a high-yield synthesis process for a closely related compound through a series of chemical reactions, including O-[(11)C]-methylation, demonstrating the intricate steps required to achieve these compounds with specific functional groups and structural features (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure and protonation trends of quinoline derivatives, including methoxy groups, have been thoroughly investigated. Dyablo et al. (2016) utilized X-ray measurements, NMR spectra, and theoretical calculations to study the molecular structure and protonation trends of 6-methoxy- and 8-methoxy-quinoline derivatives, providing insight into the basicity and structural behavior of these compounds in different states (Dyablo et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide and similar compounds have been studied for their unique reactivities and properties. For example, the synthesis and reactions of N-(8-methoxy-5-quinolylsulfonyl)aziridine with secondary amines were explored by Gracheva et al. (1985), highlighting the compound's reactivity and potential for creating fluorescent derivatives (Gracheva et al., 1985).
Physical Properties Analysis
The physical properties of quinoline derivatives, including N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide, are closely related to their molecular structure. Kimber et al. (2003) conducted a preparative and preliminary spectroscopic study on analogues of a Zinquin-related fluorophore, discussing the bathochromic shift in ultraviolet/visible spectra upon the addition of Zn(II) to the solution and highlighting the stability and fluorescence properties of these compounds (Kimber et al., 2003).
Chemical Properties Analysis
The chemical properties of N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide are influenced by its functional groups and molecular framework. Studies, such as those conducted by Hendrickson et al. (2003), have explored the coordination and fluorescence properties of similar quinoline derivatives in the context of Zn2+ probe complexes, providing insights into the complexation behavior and fluorescence characteristics of these compounds (Hendrickson et al., 2003).
Scientific Research Applications
Summary of the Application
TSQ is used as a fluorescence chelator to detect zinc in pancreatic tumors . The study aimed to determine the effects of zinc chelators in pancreatic cancer .
Methods of Application or Experimental Procedures
EPCAM+ tumors developed in the mouse pancreas were found to store zinc that is detectable by fluorescence-activated cell sorting using TSQ . EPCAM+ TSQ+ tumor cells isolated from the mouse pancreas formed organoids in matrigel . These organoids were then treated with N,N,N′,N′-tetrakis (2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a zinc chelator . The negative effect of TPEN on the organoids was rescued by co-treatment with zinc . Interestingly, co-treatment with TSQ and zinc resulted in strong emission of TSQ fluorescence in the organoid and its degeneration .
Results or Outcomes
The study found that a TSQ-zinc complex formed in pancreatic tumors induces cell death if zinc is overloaded . This suggests that zinc is necessary for the growth and survival of tumor organoids . The combination of zinc with TSQ, but not with TPEN, also induced cell death in PANC-1, a human pancreatic cancer cell line .
Application in Biological Trace Element Research
Specific Scientific Field
The specific scientific field of this application is Biological Trace Element Research , focusing on the role of zinc in cellular processes .
Summary of the Application
TSQ is used as a fluorescence sensor for cellular zinc . Research has suggested that transient fluxes of cellular Zn (2+) are involved in processes such as apoptosis . Observations of Zn (2+) trafficking have been collected using Zn (2+) responsive fluorescent dyes .
Methods of Application or Experimental Procedures
TSQ is used to image cellular zinc . The chemical species responsible for TSQ’s observed fluorescence in resting or activated cells have been characterized . Parallel fluorescence microscopy and spectrofluorometry of LLC-PK (1) cells incubated with TSQ demonstrated punctate staining that concentrated around the nucleus . Addition of cell permeable Zn-pyrithione resulted in greatly increased, diffuse fluorescence . TPEN (N,N,N’N’-tetrakis (-) [2-pyridylmethyl]-ethylenediamine), a cell permeant Zn (2+) chelator, largely quenched TSQ fluorescence .
Results or Outcomes
It is hypothesized that Zn-TSQ fluorescence, blue-shifted from the 490 nm emission maximum of Zn (TSQ) (2), results from ternary complex, TSQ-Zn-protein formation . As an example, Zn-carbonic anhydrase formed a ternary adduct with TSQ characterized by a fluorescence emission maximum of 470 nm and a dissociation constant of 1.55 × 10 (-7) M . Quantification of TSQ-Zn-proteome fluorescence indicated that approximately 8% of cellular Zn (2+) was imaged by TSQ . These results were generalized to other cell types and model Zn-proteins .
Application in Cellular Zinc Imaging
Specific Scientific Field
The specific scientific field of this application is Cellular Zinc Imaging , focusing on the role of zinc in cellular processes .
Summary of the Application
TSQ is used as a fluorescence sensor for cellular zinc . Research has suggested that transient fluxes of cellular Zn (2+) are involved in processes such as apoptosis . Observations of Zn (2+) trafficking have been collected using Zn (2+) responsive fluorescent dyes .
Methods of Application or Experimental Procedures
TSQ is used to image cellular zinc . The chemical species responsible for TSQ’s observed fluorescence in resting or activated cells have been characterized . Parallel fluorescence microscopy and spectrofluorometry of LLC-PK (1) cells incubated with TSQ demonstrated punctate staining that concentrated around the nucleus . Addition of cell permeable Zn-pyrithione resulted in greatly increased, diffuse fluorescence . TPEN (N,N,N’N’-tetrakis (-) [2-pyridylmethyl]-ethylenediamine), a cell permeant Zn (2+) chelator, largely quenched TSQ fluorescence .
Results or Outcomes
It is hypothesized that Zn-TSQ fluorescence, blue-shifted from the 490 nm emission maximum of Zn (TSQ) (2), results from ternary complex, TSQ-Zn-protein formation . As an example, Zn-carbonic anhydrase formed a ternary adduct with TSQ characterized by a fluorescence emission maximum of 470 nm and a dissociation constant of 1.55 × 10 (-7) M . Quantification of TSQ-Zn-proteome fluorescence indicated that approximately 8% of cellular Zn (2+) was imaged by TSQ . These results were generalized to other cell types and model Zn-proteins .
Future Directions
Research involving TSQ is ongoing, particularly in the field of neurobiology. Its ability to form a fluorescent complex with zinc ions makes it a valuable tool for studying cellular processes that involve zinc . Future research will likely continue to explore these capabilities and may lead to new insights into zinc’s role in health and disease .
properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-5-7-15(8-6-12)23(20,21)19-16-11-14(22-2)10-13-4-3-9-18-17(13)16/h3-11,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRNYOZJJMFDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Record name | 6-methoxy-(8-p-toluenesulfonamido)quinoline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/TSQ | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148996 | |
Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
CAS RN |
109628-27-5 | |
Record name | N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109628-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-METHOXY-8-QUINOLYL)-4-TOLUENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWW052N6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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